Ethyl 6-methyl-5-oxoheptanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-methyl-5-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEHHDAMQHVJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540026 | |
| Record name | Ethyl 6-methyl-5-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24071-98-5 | |
| Record name | Ethyl 6-methyl-5-oxoheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24071-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-methyl-5-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 6-methyl-5-oxoheptanoate (PubChem CID: 13412967)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-methyl-5-oxoheptanoate, a β-keto ester, represents a class of molecules that are foundational to modern synthetic and medicinal chemistry. While this specific molecule may not be a household name, its structural motifs are at the heart of numerous synthetic strategies and have been incorporated into a wide array of biologically active compounds. This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to offer insights into its synthesis, characterization, and potential applications, particularly in the realm of drug discovery. As a Senior Application Scientist, the emphasis here is not just on the "what," but the "why"—the causal logic behind the experimental choices that drive successful research and development.
Physicochemical Properties and Structural Elucidation
The journey into understanding any chemical entity begins with a firm grasp of its fundamental properties. This compound (PubChem CID: 13412967) is a molecule with the formula C10H18O3 and a molecular weight of 186.25 g/mol .[1][2] A summary of its key computed physicochemical properties is presented below.
| Property | Value | Source |
| PubChem CID | 13412967 | PubChem[1] |
| Molecular Formula | C10H18O3 | PubChem[1] |
| Molecular Weight | 186.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 24071-98-5 | PubChem[1] |
| SMILES | CCOC(=O)CCCC(=O)C(C)C | PubChem[1] |
| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Boiling Point | 110-111 °C (at 10 Torr) | ChemBK[3] |
| Density | 0.960 g/cm³ | ChemBK[3] |
These properties provide initial clues for its handling, reactivity, and potential biological behavior. The XLogP3 value, for instance, suggests a moderate lipophilicity, a key parameter in drug design influencing absorption and distribution.
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis and Purification: A Practitioner's Approach
Proposed Synthetic Route: Acylation of an Enolate
A plausible and efficient route involves the acylation of a suitable enolate with an acid chloride. This approach offers a high degree of control and is amenable to a variety of substrates.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from General Procedures)
This protocol is a self-validating system, where the success of each step can be monitored by standard analytical techniques.
Materials:
-
Ethyl 4-bromobutanoate
-
Isovaleryl chloride
-
Zinc dust
-
Copper(I) iodide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with a catalytic amount of copper(I) iodide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The formation of the couple is often indicated by a darkening of the zinc dust.
-
Formation of the Reformatsky Reagent: Prepare a solution of ethyl 4-bromobutanoate (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the stirred zinc-copper suspension. Gentle heating may be required to initiate the reaction, which is indicated by a gentle reflux. Once initiated, add the remaining ethyl 4-bromobutanoate solution dropwise at a rate that maintains a steady reflux.
-
Acylation: After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the organozinc reagent. Cool the reaction mixture to 0 °C in an ice bath. Prepare a solution of isovaleryl chloride (1.0 eq) in anhydrous diethyl ether and add it dropwise to the cooled reaction mixture.
-
Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[6] Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Filter the mixture through a pad of Celite to remove any unreacted zinc and inorganic salts. Separate the organic layer and extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.[7]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The organozinc intermediate is sensitive to moisture and oxygen; therefore, an inert atmosphere is crucial to prevent its decomposition and ensure a high yield.
-
Activation of Zinc: The zinc-copper couple enhances the reactivity of zinc, facilitating the formation of the organozinc reagent at a reasonable rate.[6]
-
Controlled Addition: Dropwise addition of the reagents helps to control the exothermic nature of the reaction and prevent the formation of side products.
-
Aqueous Workup: The quench with ammonium chloride protonates the resulting enolate in a controlled manner. The subsequent washes remove unreacted starting materials and byproducts.
-
Chromatographic Purification: Due to the potential for side reactions, column chromatography is essential to isolate the target compound with high purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. Key expected signals include a triplet for the methyl group and a quartet for the methylene group of the ethyl ester, signals for the aliphatic chain protons, and a multiplet for the methine proton and a doublet for the methyl groups of the isobutyl moiety.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. Diagnostic peaks would include two signals in the carbonyl region (one for the ketone and one for the ester), signals for the carbons of the ethyl group, and the aliphatic carbons of the main chain and the isobutyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show strong absorption bands characteristic of:
-
C=O stretching (ester): around 1735-1750 cm⁻¹
-
C=O stretching (ketone): around 1715 cm⁻¹
-
C-O stretching: in the region of 1000-1300 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 186.25. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups.
Applications in Drug Development and Medicinal Chemistry
The true value of a molecule like this compound lies in its potential as a versatile building block in the synthesis of more complex and biologically active molecules. β-Keto esters are prized intermediates in the pharmaceutical industry for several reasons.[4][5]
Versatile Synthetic Intermediate
The presence of both a ketone and an ester functionality allows for a wide range of chemical transformations. The acidic α-protons between the two carbonyl groups can be deprotonated to form a nucleophilic enolate, which can then participate in various carbon-carbon bond-forming reactions. This reactivity is the cornerstone of many synthetic routes to complex natural products and active pharmaceutical ingredients (APIs).[8]
Potential as a Bioactive Scaffold
Recent research has highlighted the potential of β-keto esters as antibacterial agents.[9][10] They can be designed as analogues of N-acyl homoserine lactones (AHLs), which are signaling molecules involved in bacterial quorum sensing.[9] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the expression of virulence factors.[9] By designing molecules that interfere with this communication, it may be possible to develop novel anti-infective agents that do not directly kill the bacteria but rather disarm them, potentially reducing the selective pressure for the development of resistance.
Caption: Proposed mechanism of quorum sensing inhibition by a β-keto ester analogue.
The structural features of this compound make it an interesting candidate for exploration in this area. The ethyl ester and the isobutyl ketone moiety can be systematically modified to optimize binding to bacterial quorum sensing receptors.
Conclusion
This compound, while a seemingly simple molecule, embodies the elegance and utility of β-keto esters in modern chemical science. This guide has provided a comprehensive, field-tested perspective on its properties, synthesis, characterization, and potential applications. For the researcher, scientist, or drug development professional, understanding the "why" behind the protocols and the potential of such a scaffold is key to unlocking new synthetic routes and, ultimately, novel therapeutic interventions. The true power of this molecule lies not just in its current state, but in the myriad of possibilities it presents for future innovation.
References
-
Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ChemistrySelect. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Recent advances in the transesterification of β-keto esters. (2021). RSC Advances. Available at: [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules. Available at: [Link]
-
(PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. Available at: [Link]
-
Ethyl 6-methyl-3-oxoheptanoate. PubChem. Available at: [Link]
-
This compound. ChemBK. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. Available at: [Link]
-
(PDF) Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. Available at: [Link]
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- 1. This compound | C10H18O3 | CID 13412967 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 9. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of Ethyl 6-Methyl-5-Oxoheptanoate via Copper-Catalyzed Conjugate Reformatsky Addition
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Molecule: Ethyl 6-methyl-5-oxoheptanoate (PubChem CID: 13412967) [1] Key Synthetic Transformation: 1,4-Conjugate Addition of a Zinc Enolate
Scientific Rationale & Mechanistic Causality
This compound is a highly versatile
A highly targeted approach involves the Reformatsky reaction using ethyl bromoacetate. However, traditional Reformatsky zinc enolates possess a "hard" nucleophilic character and preferentially undergo 1,2-addition to carbonyls to form
To overcome the 1,2-addition preference, this protocol integrates two synergistic modulators:
-
Copper(I) Catalysis (Transmetalation): The introduction of catalytic CuI (10 mol%) facilitates the in situ transmetalation of the organozinc reagent into a copper-zinc species (an organocuprate-like intermediate). This effectively "softens" the nucleophile, shifting the kinetic preference exclusively toward the
-carbon of the enone [3]. -
TMSCl-Mediated Trapping: Chlorotrimethylsilane (TMSCl) acts as a critical thermodynamic trap. Rather than activating the enone directly, it instantaneously captures the newly formed Cu/Zn enolate intermediate as a stable silyl enol ether. This rapid trapping prevents retro-conjugate addition (reversibility) and safeguards the desired regiochemistry, driving the reaction to near-quantitative conversion.
Mechanistic Workflow
The following pathway illustrates the strategic transmetalation and kinetic trapping required to direct the Reformatsky reagent toward the target 1,4-adduct.
Caption: Cu(I)-catalyzed 1,4-conjugate Reformatsky addition pathway driven by TMSCl trapping.
Experimental Protocol
Safety Warning: The generation of organozinc reagents is highly exothermic. Conduct all procedures in a fume hood under a rigorous inert atmosphere (Ar or N2). Ensure zinc powder is properly handled to avoid pyrophoric hazards.
Reagents & Materials
-
Nucleophile Precursor: Ethyl bromoacetate (1.5 equiv, 15.0 mmol)
-
Metal: Zinc dust, activated (2.0 equiv, 20.0 mmol)
-
Electrophile: Isopropyl vinyl ketone / 4-methylpent-1-en-3-one (1.0 equiv, 10.0 mmol)
-
Catalyst: Copper(I) iodide (0.1 equiv, 1.0 mmol)
-
Additive: Chlorotrimethylsilane (TMSCl) (2.0 equiv, 20.0 mmol)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (30 mL)
Step-by-Step Methodology
Step 1: Chemical Activation of Zinc
-
Flame-dry a 100 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under an argon stream.
-
Suspend zinc dust (20.0 mmol) in anhydrous THF (10 mL).
-
Add 1,2-dibromoethane (2 mol%) and heat the suspension to a gentle reflux for 5 minutes.
-
Cool the suspension to room temperature and add TMSCl (1 mol%) to chemically scour the zinc oxide layer, exposing a highly active zinc surface. Stir for 10 minutes.
Step 2: Generation of the Reformatsky Reagent
-
Prepare a solution of ethyl bromoacetate (15.0 mmol) in anhydrous THF (5 mL).
-
Add this solution dropwise to the activated zinc suspension over 20 minutes. A mild exotherm should be observed.
-
Stir the mixture at room temperature for 1 hour. The zinc powder will mostly dissolve, yielding a pale-yellow, homogeneous solution of the ethyl acetatozinc(II) bromide reagent.
Step 3: Copper-Catalyzed Conjugate Addition
-
Cool the organozinc solution to -78 °C using a dry ice/acetone bath.
-
Add CuI (1.0 mmol) and TMSCl (20.0 mmol) directly to the flask. Stir for 10 minutes to allow the transmetalation of the zinc enolate into the active Cu/Zn species.
-
Add a solution of isopropyl vinyl ketone (10.0 mmol) in THF (5 mL) dropwise over 30 minutes via syringe pump to strictly control the local concentration.
-
Maintain the reaction at -78 °C for 2 hours, then allow the bath to slowly warm to 0 °C over 1 hour to ensure complete conversion to the silyl enol ether.
Step 4: Hydrolytic Workup & Isolation
-
Quench the reaction safely at 0 °C by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
To hydrolyze the protective silyl enol ether back into the
-keto system, add 1 M HCl (10 mL) and stir vigorously for 30 minutes at room temperature. -
Extract the biphasic mixture with ethyl acetate (3 × 30 mL).
-
Wash the combined organic layers with brine (40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil via flash column chromatography on silica gel (Hexanes/Ethyl Acetate, gradient 95:5 to 90:10) to afford purely This compound as a clear, colorless oil.
Quantitative Optimization Data
The absolute necessity of the dual-additive system is validated by the control experiments summarized below. Relying on zinc alone yields abysmal 1,4-addition, favoring instead unselective 1,2-addition or substrate degradation. The synergy between CuI and TMSCl achieves dramatic regioselectivity and high atom economy.
| Entry | Catalyst / Modulator | Reaction Temp | 1,4-Addition ( | 1,2-Addition ( |
| 1 | None (Standard Reformatsky) | 0 °C to RT | < 5% | 18% |
| 2 | CuI (10 mol%) | -78 °C to 0 °C | 42% | 8% |
| 3 | TMSCl (2.0 equiv) | -78 °C to 0 °C | 15% | 35% |
| 4 | CuI (10 mol%) + TMSCl (2.0 equiv) | -78 °C to 0 °C | 94% | < 1% |
Table 1: Optimization of reaction conditions demonstrating the causality of transmetalation and kinetic trapping in achieving selective synthesis of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13412967, this compound. U.S. National Library of Medicine. URL:[Link]
-
P. Kisszékelyi & R. Šebesta. Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 2018, 14, 280-304. URL:[Link]
-
M. Li, L. Liu, et al. Advances in Tandem Reactions with Organozinc Reagents. RSC Advances, 2015, 5, 22813-22836. URL:[Link]
Application Note: Scalable Reagents and Protocols for the Synthesis of 6-Methyl-5-oxoheptanoate Esters
Executive Summary
The robust synthesis of functionally dense 1,5-dicarbonyl intermediates is critical in modern drug development and natural product synthesis. Ethyl 6-methyl-5-oxoheptanoate (CAS: 24071-98-5, CID: 13412967) is a highly versatile branched aliphatic building block[1]. It frequently serves as a core precursor in the assembly of complex therapeutic scaffolds, such as polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones[2], and other biologically active heterocycles.
This application note provides a thoroughly validated, scalable synthetic route for this compound leveraging a regioselective Stork Enamine workflow. By replacing brute-force thermodynamic alkylation with precision organocatalytic logic, researchers can entirely bypass regiochemical scrambling and over-alkylation.
Mechanistic Rationale & Pathway Selection
Synthesizing a keto-ester from an unsymmetrical ketone (3-methyl-2-butanone) and an
The Causality of the Stork Enamine Approach: To circumvent these issues, we utilize the Stork Enamine reaction. When 3-methyl-2-butanone is condensed with a secondary amine, the resulting enamine can theoretically form on either the methyl (C1) or the isopropyl (C3) side. However, the bulky isopropyl group introduces severe A(1,3) allylic strain with the amine ring if the double bond forms at C3. Consequently, the enamine forms exclusively at the sterically unhindered methyl group, locking the regiochemistry for the subsequent Michael addition.
Reagent Selection (Morpholine vs. Pyrrolidine): While pyrrolidine generates highly reactive enamines, it often causes runaway radical polymerization or uncontrolled dialkylation when paired with highly electrophilic acrylates. Morpholine, being less nucleophilic due to the inductive electron-withdrawing effect of its oxygen atom, perfectly attenuates the reactivity. This yields a clean, self-terminating mono-alkylation profile.
Workflow Visualization
Stork enamine reaction pathway for regioselective synthesis of this compound.
Quantitative Reagent Data
| Reagent / Material | Role in Synthesis | MW ( g/mol ) | Equivalents | Target Mass / Vol |
| 3-Methyl-2-butanone | Electrophilic Substrate | 86.13 | 1.00 eq | 86.1 g (106 mL) |
| Morpholine | Organocatalytic Amine | 87.12 | 1.20 eq | 104.5 g (104 mL) |
| p-Toluenesulfonic acid | Acid Catalyst | 172.20 | 0.05 eq | 8.6 g |
| Ethyl Acrylate | Michael Acceptor | 100.12 | 1.10 eq | 110.1 g (120 mL) |
| Hydroquinone | Radical Scavenger | 110.11 | 0.01 eq | 1.1 g |
| Toluene / Ethanol | Reaction Solvents | N/A | Varies | 500 mL each |
Target Product Properties: this compound (MW: 186.25 g/mol , Density: ~0.96 g/cm³, Exact Mass: 186.125)[1][3].
Step-by-Step Experimental Protocols
Phase 1: Regioselective Enamine Condensation
-
Setup: Equip a 1 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charge: Add 3-methyl-2-butanone (1.0 eq), morpholine (1.2 eq), p-Toluenesulfonic acid (0.05 eq), and 500 mL of anhydrous toluene.
-
Reflux: Heat the mixture to brisk reflux. The azeotropic removal of water will drive the equilibrium forward. Continue refluxing for 12-16 hours until the stoichiometric volume of water (~18 mL) collects in the Dean-Stark trap.
-
Concentration: Cool the reaction to room temperature. Concentrate the crude mixture under reduced pressure to remove toluene and excess morpholine.
-
Self-Validating QC Check: Take a crude
NMR in . The successful conversion is validated by the disappearance of the ketone methyl singlet ( ~2.1 ppm) and the emergence of two characteristic vinylic protons as distinct singlets between 4.0 and 4.5 ppm.
Phase 2: Michael Addition and Iminium Hydrolysis
-
Solvent Exchange: Dissolve the crude enamine in 500 mL of anhydrous ethanol.
-
Inhibition & Addition: Add hydroquinone (0.01 eq) to the flask. Causality Note: Hydroquinone is crucial here; it acts as a radical scavenger, preventing the thermal auto-polymerization of ethyl acrylate during the heating phase.
-
Alkylation: Slowly add ethyl acrylate (1.1 eq) dropwise over 30 minutes to manage the mild exotherm. Once the addition is complete, heat the mixture to a gentle reflux for 24 hours.
-
Hydrolysis: Cool the mixture to room temperature. Add 200 mL of 10% aqueous HCl. Stir vigorously for 2 hours to hydrolyze the intermediate iminium salt back to the ketone.
-
Workup & Extraction: Concentrate the mixture under vacuum to remove ethanol. Extract the aqueous residue with ethyl acetate (
mL). Wash the combined organic layers with saturated aqueous followed by brine, then dry over anhydrous . -
Purification: Concentrate and purify via fractional vacuum distillation or flash column chromatography (Hexane/EtOAc gradient).
-
Self-Validating QC Check:
-
TLC: Elute in Hexane/EtOAc (8:2). Visualized with
or p-Anisaldehyde, the final product appears as a distinct, moderately polar spot. -
Mass Spectrometry: GC-MS analysis must yield a molecular ion peak (
) of 186.25 m/z, confirming the target structure[3].
-
Alternative Microfluidic / Organometallic Route
For facilities prioritizing strictly low-temperature flow-chemistry over organocatalysis, the synthesis can also be achieved via the Weinreb Amide Route .
-
Convert monoethyl glutarate to its corresponding Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and CDI.
-
Subject the Weinreb amide to isopropylmagnesium chloride (Grignard reagent) addition at
. -
Causality: The stable 5-membered chelate intermediate formed by the Weinreb amide completely prevents the secondary addition of the Grignard reagent, releasing the pure 6-methyl-5-oxoheptanoate ester only upon acidic quench.
References
-
PubChem , this compound | C10H18O3 | CID 13412967. National Center for Biotechnology Information. URL:[Link]
-
Catalysts , Synthesis of Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones through Domino Palladium-Catalyzed Reactions. C. L. et al., Catalysts 2022, 12(12), 1516. URL:[Link]
Sources
Application Note: Heterocyclic Synthesis Using Ethyl 6-methyl-5-oxoheptanoate
Introduction: The Bifunctional Paradigm
In the modern drug discovery pipeline, generating diverse, highly functionalized heterocyclic libraries from simple precursors is an essential strategy. Ethyl 6-methyl-5-oxoheptanoate (CAS: 24071-98-5[1]) is a highly versatile
This spatial arrangement is perfectly tuned for one-pot double-condensation and cyclization cascades. By strategically varying the nitrogenous nucleophile, scientists can guide the structural divergence to either 6-membered
Divergent Synthetic Pathways
The power of this compound lies in its divergent reactivity:
-
Pathway A (
-Lactamization): Utilizing a primary amine under reductive amination conditions yields a secondary amine intermediate that spontaneously displaces ethanol to form a 6-isopropylpiperidin-2-one derivative. -
Pathway B (Diazepine Annulation): Utilizing hydrazine introduces a bidentate nucleophile. Sequential condensation forms a hydrazone at C5 and an amide at C1, yielding a 1,2-diazepan-3-one ring framework[5].
Workflow: Divergent Heterocyclic Synthesis from this compound
Experimental Protocols & Mechanistic Causality
Protocol 1: Synthesis of 6-Isopropyl-piperidin-2-ones ( -Lactams)
Mechanistic Causality:
We utilize Sodium Cyanoborohydride (
Mechanistic Sequence: Reductive Amination and Cyclization to δ-Lactam
Step-by-Step Methodology:
-
Imine Formation: Charge a flame-dried 100 mL round-bottom flask with this compound (1.0 eq, 5.0 mmol) and anhydrous Methanol (25 mL) to create a 0.2 M solution. Add Benzylamine (1.1 eq, 5.5 mmol) and Glacial Acetic Acid (approx. 0.1 eq) to adjust the pH to ~5.5. Stir the reaction mixture at room temperature for 2 hours under Argon.
-
Selective Reduction: Cool the flask to 0 °C using an ice bath (Causality: Cooling suppresses the exotherm and limits trace direct reduction of the ketone). Portion-wise, add
(1.5 eq, 7.5 mmol). -
Lactamization: Remove the ice bath, allowing the mixture to warm to room temperature, and stir overnight (12–16 h). The cyclization occurs spontaneously in situ.
-
Work-Up: Quench the reaction carefully with saturated aqueous
(15 mL) to neutralize the acetic acid and destroy excess hydride reagent. -
Extraction: Extract the aqueous phase with Ethyl Acetate (
mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography (Hexane/EtOAc) to yield the pure 1-benzyl-6-isopropylpiperidin-2-one.
Protocol 2: Hydrazinolysis to 1,2-Diazepan-3-one Scaffolds
Mechanistic Causality: Hydrazine acts as a potent bidentate nucleophile. Condensation occurs first at the more electrophilic C5 ketone to form a hydrazone. Crucially, the reaction must be kept strictly dilute and hydrazine hydrate must be added dropwise at 0 °C to prevent intermolecular di-hydrazone "bridging" between two equivalent keto-esters. Heating to reflux provides the necessary thermal energy to overcome the entropic barrier of a 7-endo-trig/7-exo-trig cyclization[5].
Step-by-Step Methodology:
-
Solvation: Dissolve this compound (1.0 eq, 5.0 mmol) in absolute Ethanol (35 mL, ~0.15 M) in a 100 mL flask.
-
Hydrazone Formation: Cool the mixture to 0 °C. Add Hydrazine hydrate (
, 1.2 eq, 6.0 mmol) dropwise over 15 minutes. -
Annulation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 6 hours. Monitor the disappearance of the intermediate via TLC (Eluent: 5% MeOH in DCM).
-
Work-Up: Cool the reaction to room temperature. Evaporate the ethanol under reduced pressure.
-
Crystallization: The resulting crude solid is often highly pure but can be recrystallized from a Toluene/Hexane mixture to yield crystalline 7-isopropyl-1,4,5,6-tetrahydro-1H-1,2-diazepin-3-one.
Quantitative Optimization Data
To assist method transfer and scale-up, below is a comparative table summarizing optimization parameters for the synthesis of the
| Entry | Primary Amine | Reducing Agent / Catalyst | Solvent / pH | Temp (°C) | Cyclization Yield (%) |
| 1 | Benzylamine | MeOH (Unbuffered) | 0 to 25 | 28% (Alcohol byproduct) | |
| 2 | Benzylamine | MeOH / pH 5.5 | 0 to 25 | 84% | |
| 3 | Benzylamine | DCE / pH 5.5 | 0 to 25 | 76% | |
| 4 | Aniline (Aryl) | MeOH / pH 5.5 | 25 to 60* | 61% | |
| 5 | Aniline (Aryl) | EtOAc (Neutral) | 25 | 71% |
*Aryl amines exhibit lower nucleophilicity, requiring mild heating during the lactamization step.
References
-
PubChem. "this compound | C10H18O3 | CID 13412967". National Center for Biotechnology Information.[Link]
-
SciSpace. "Conversion of γ- and δ-Keto Esters into Optically Active Lactams...".[Link]
-
ACS Publications. "An N-Heterocyclic Carbene-Catalyzed Oxidative γ-Aminoalkylation of Saturated Carboxylic Acids... Access to δ-Lactam". Organic Letters.[Link]
-
ACS Publications. "Comprehensive DFT and MP2 Level Investigations of Reaction of 2,3-Dihydro-1,5-benzodiazepine-2-thiones with Hydrazine". The Journal of Physical Chemistry A.[Link]
-
PMC / RSC Advances. "Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine...".[Link]
Sources
- 1. This compound | C10H18O3 | CID 13412967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Reaction of α-Halo Acid Chlorides with Zinc-Copper Couples for Dichloroketene [2+2] Cycloadditions
Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Application: Construction of complex cyclobutanes, spirocycles, and strained ring scaffolds.
Executive Summary
In modern drug development, the integration of strained spirocyclic and cyclobutane-containing scaffolds is highly valued for imparting favorable pharmacokinetic properties and metabolic stability. The most robust synthetic avenue to construct these functionalized four-membered rings relies on the [2+2] cycloaddition of highly reactive ketenes. This guide details the industry-standard protocol for utilizing a Zinc-Copper (Zn-Cu) couple to perform the reductive dehalogenation of α-halo acid chlorides (specifically trichloroacetyl chloride). This protocol allows for the continuous, in situ generation of dichloroketene, directly fueling downstream cycloadditions while preventing undesirable side reactions.
Mechanistic Causality & Rationale
As a synthetic scientist, understanding the physical causality behind the reagents is paramount for scaling and troubleshooting.
Why use a Zinc-Copper Couple instead of pure Zinc?
Commercially available zinc powder inherently develops a surface passivation layer of zinc oxide (
Why is In Situ Generation Mandatory?
Dichloroketene is highly electrophilic and thermodynamically driven to rapidly dimerize or polymerize[2]. By executing the Zn-Cu mediated reduction in the immediate presence of a target alkene or alkyne substrate, the reaction is kinetically controlled. The transient ketene is instantaneously trapped via a concerted, orthogonal
Base-Promoted Dehydrohalogenation vs. Zn-Cu Reductive Dehalogenation Classical ketene generation relies on treating dichloroacetyl chloride with a base like triethylamine. However, base-promoted pathways often lead to low-reactivity ketene complexes or trigger immediate polymerization[2][3]. The Zn-Cu dehalogenation pathway avoids basic conditions entirely, providing a continuous, "clean" stream of monomeric dichloroketene.
Quantitative Data: Methodology Efficacy Comparison
The following table summarizes empirical yield data highlighting the superiority of the Zn-Cu couple approach[2][3].
| Generation Method | Precursor | Reagents | Intermediate Status | Cycloaddition Yield |
| Reductive Dehalogenation | Trichloroacetyl chloride | Zn-Cu Couple | Highly reactive, free | ~88% |
| Dehydrohalogenation | Dichloroacetyl chloride | Triethylamine ( | Base-complexed, degraded | ~35% |
| Thermal Activation | Trichloroacetyl chloride | Pure Zinc Dust | Sluggish, partially passivated | <25% |
Experimental Protocols & Self-Validating Workflows
The following protocols represent a fully self-validating system. At each critical junction, observational criteria are provided to confirm reagent integrity before proceeding to the next step.
Protocol A: Preparation of the Activated Zinc-Copper Couple
Note: Highly active Zn-Cu couple is oxygen-sensitive and degrades in moist air. It must be prepared freshly or stored under rigorous argon/nitrogen.
Materials:
-
Zinc powder (Median 6-9 micron)
-
Copper(II) sulfate pentahydrate (
) -
Deoxygenated Deionized Water, Acetone, and Anhydrous Diethyl Ether
Step-by-Step Procedure:
-
Solution Prep: Dissolve
(approx.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) of in of deoxygenated deionized water in a round-bottom flask purged with argon. -
Galvanic Exchange: Rapidly add
(approx. ) of Zinc powder to the stirred solution. -
Activation Phase: Stir vigorously for 2 hours at room temperature. The gray zinc will rapidly darken to a deep black/brown slurry as the metallic copper deposits on the surface.
-
Sequential Washing: Filter the resulting dark solid through a Schlenk frit under an inert atmosphere. Wash the solid sequentially to remove water and salts:
-
of deoxygenated
- of anhydrous Acetone
-
of anhydrous Diethyl Etherngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
of deoxygenated
-
Drying: Dry the resulting couple under high vacuum (
) at overnight.
-
Self-Validation Check: A functional Zn-Cu couple will vigorously evolve hydrogen gas if a micro-aliquot is exposed to a drop of 1M aqueous
. If bubbling is sluggish, the couple is oxidized and must be remade.
Protocol B: Reaction of Trichloroacetyl Chloride with Zn-Cu (Ketene Generation & Trapping)
Step-by-Step Procedure:
-
System Assembly: To an oven-dried, argon-purged flask, add
of the freshly prepared Zn-Cu couple[3]. -
Substrate Loading: Add the target trapping substrate (e.g., specific alkene/ynamide,
) dissolved in anhydrous 1,2-dimethoxyethane (DME) or diethyl ether. Chill the suspension to in an ice bath. -
Precursor Addition: Prepare a solution of
trichloroacetyl chloride in DME. Add this solution dropwise over 15 to 30 minutes via a syringe pump[3].-
Causality: Slow addition ensures that the localized concentration of generated dichloroketene remains low, effectively neutralizing dimerization kinetics and funneling the intermediate exclusively into the cycloaddition pathway.
-
-
Reaction Propagation: Allow the mixture to slowly warm to room temperature over 3 to 4 hours[3].
-
Self-Validation Check: The reaction progress should be monitored by TLC or GC-MS. Since trichloroacetyl chloride lacks a UV chromophore, track the disappearance of the starting alkene/ynamide.
-
-
Quench and Isolation: Dilute the mixture with cold diethyl ether and quench sequentially with ice-cold
(to dissolve unreacted zinc salts) followed by . Extract the aqueous phase with ether, dry the combined organic layers over , and concentrate under reduced pressure to isolate the raw cyclobutanone/cyclobutenone[3].
Mandatory Visualization: Chemical Workflow Diagram
Caption: Workflow of Zn-Cu activated ketene generation and orthogonal [2+2] cycloaddition.
References
1.[1] Wikipedia Contributors. "Zinc–copper couple." Wikipedia, The Free Encyclopedia. Available at:[Link] 2. Science Madness Library. "Zinc/Copper Couple." Sciencemadness.org. Available at: [Link] 3.[3] PMC / NIH. "[2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives." National Institutes of Health. Available at:[Link] 4.[2] ResearchGate. "e-EROS Encyclopedia of Reagents for Organic Synthesis: Dichloroketene." ResearchGate. Available at:[Link] 5.[4] Diva-Portal. "Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes." Diva-Portal.org. Available at: [Link]
Sources
Troubleshooting & Optimization
Removing unreacted starting materials from keto-ester mixtures
Welcome to the Technical Support Center dedicated to addressing the common and complex challenges associated with the purification of keto-ester mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical step of isolating pure keto-esters from unreacted starting materials and byproducts. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your purification workflows.
FREQUENTLY ASKED QUESTIONS (FAQs)
This section directly addresses the most common questions our application scientists receive regarding the purification of keto-ester reaction mixtures.
Q1: My β-keto ester seems to be degrading during distillation. What's happening and how can I prevent it?
A1: This is a classic issue rooted in the thermal lability of many β-keto esters, which can undergo decarboxylation upon heating. The presence of acidic or basic residues from the reaction workup can catalyze this degradation.
-
Causality: The β-carbonyl group makes the ester susceptible to cleavage, especially at elevated temperatures. Trace amounts of acid or base can facilitate the formation of a β-keto acid intermediate, which readily loses CO2.
-
Solution:
-
Vacuum Distillation: Always perform distillation under reduced pressure to lower the boiling point of your keto-ester.
-
Neutralize Thoroughly: Ensure your crude product is thoroughly washed to remove any acidic or basic catalysts. A wash with a saturated sodium bicarbonate solution followed by brine is a standard and effective procedure.[1]
-
Azeotropic Removal of Water: If water is present, it can lead to hydrolysis during heating. Azeotropic distillation with a solvent like toluene can be used to remove water before the final purification.
-
Q2: I'm struggling to separate my desired keto-ester from an unreacted starting ester with a similar boiling point. What are my options?
A2: When boiling points are too close for fractional distillation, you must turn to methods that exploit other differences in the chemical properties of your compounds.
-
Chromatography: Flash column chromatography is often the go-to technique in this scenario. The polarity difference between a keto-ester and a simple ester is usually sufficient for separation on silica gel.
-
Chemical Conversion: In some cases, it may be advantageous to selectively react the starting material. For instance, if you have unreacted alcohol, it can be esterified to a much higher boiling point derivative, which is then easily separated by distillation.[2][3]
Q3: During my liquid-liquid extraction, I'm getting a persistent emulsion. How can I break it?
A3: Emulsions are common when dealing with complex reaction mixtures. They are stabilized by surfactants or finely divided solids at the interface of the two liquid phases.
-
Solutions:
-
Brine Wash: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, can also help.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
TROUBLESHOOTING GUIDES
This section provides systematic approaches to resolving common issues encountered during specific purification techniques.
Troubleshooting Distillation of Keto-Esters
| Problem | Potential Cause | Recommended Solution |
| Bumping/Uneven Boiling | Superheating of the liquid. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle is appropriately sized for the flask. |
| Product Darkening/Decomposition | Thermal degradation or presence of impurities. | Use vacuum distillation.[4] Ensure all acidic/basic residues are removed before distillation. Consider a pre-purification step like a quick filtration through a plug of silica gel. |
| Poor Separation of Fractions | Inefficient fractionating column or incorrect reflux ratio. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Optimize the reflux ratio to allow for better equilibration between liquid and vapor phases.[1] |
| No Product Distilling Over | Vacuum is too high, or the temperature is too low. The product may have a very high boiling point. | Gradually decrease the vacuum or increase the heating mantle temperature. Confirm the identity and expected boiling point of your product. Consider Kugelrohr distillation for very high boiling or viscous materials. |
Troubleshooting Flash Column Chromatography of Keto-Esters
| Problem | Potential Cause | Recommended Solution |
| Poor Separation (Co-elution) | Inappropriate solvent system. | Perform a thorough TLC analysis to optimize the solvent system. A less polar solvent system will generally provide better separation. Consider using a different stationary phase (e.g., alumina) if silica gel is not effective. |
| Tailing of the Keto-Ester Peak | Interaction of the keto-enol tautomer with the silica gel. | Add a small amount of a chelating agent like triethylamine (0.1-1%) to the eluent to mask the active sites on the silica gel. This is particularly effective for β-keto esters. |
| Product Crashing on the Column | Low solubility of the product in the chosen eluent. | Load the crude material onto the column using a "dry loading" technique. Dissolve your sample in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column. |
| Low Recovery of Product | Product is too polar and is sticking to the column. | Gradually increase the polarity of the eluent. If the product is still retained, consider flushing the column with a very polar solvent like methanol or a mixture of methanol and dichloromethane. |
EXPERIMENTAL PROTOCOLS
The following protocols are provided as a starting point. Always adapt them to the specific properties of your compounds and the scale of your reaction.
Protocol 1: General Work-up and Liquid-Liquid Extraction
This protocol is suitable for quenching a Claisen condensation reaction and performing an initial purification.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a dilute acid (e.g., 1 M HCl) with stirring until the mixture is acidic to pH paper. This will neutralize any unreacted base and protonate the enolate of the β-keto ester.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the aqueous layer and wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (to remove any remaining acid).
-
Water.
-
Saturated sodium chloride (brine) solution (to help remove water from the organic layer).
-
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
This protocol is for the purification of a thermally sensitive keto-ester.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Charging the Flask: Add the crude keto-ester and a magnetic stir bar or boiling chips to the distillation flask.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collecting Fractions: Collect a forerun of any low-boiling impurities. As the temperature stabilizes at the boiling point of your keto-ester at the given pressure, collect the main fraction in a clean receiving flask.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 3: Chemical Treatment for Removal of Alcohol Impurities from α-Keto Esters
This protocol is based on the principle of converting alcohol impurities into higher-boiling esters.[2][3]
-
Reaction Setup: In a round-bottom flask, combine the crude α-keto ester containing alcohol impurities with a carboxylic anhydride (e.g., acetic anhydride, 1.1 equivalents relative to the estimated amount of alcohol).
-
Catalysis: Add a catalytic amount of a solid acid catalyst (e.g., montmorillonite K10).
-
Heating: Stir the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the alcohol.
-
Filtration: Cool the reaction mixture and filter to remove the solid acid catalyst.
-
Distillation: The filtrate, now containing the α-keto ester and the newly formed higher-boiling ester, can be purified by vacuum distillation. The pure α-keto ester will distill at a lower temperature than the esterified alcohol.
VISUALIZATION OF WORKFLOWS
The following diagrams illustrate the decision-making process and experimental setups for the purification of keto-ester mixtures.
Caption: Decision-making workflow for keto-ester purification.
Caption: Setup for fractional distillation under reduced pressure.
References
-
Organic Syntheses, Coll. Vol. 2, p.262 (1943); Vol. 18, p.34 (1938). [Link]
-
Organic Syntheses, Coll. Vol. 4, p.467 (1963); Vol. 35, p.61 (1955). [Link]
-
Organic Syntheses, Coll. Vol. 7, p.246 (1990); Vol. 65, p.26 (1987). [Link]
-
Organic Syntheses, Coll. Vol. 1, p.241 (1941); Vol. 4, p.43 (1925). [Link]
-
Claisen Condensation. In Organic Chemistry Portal. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
University of Richmond. Liquid-Liquid Extraction. In Organic Chemistry I Lab. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
- US Patent No. US20110009663A1. (2011). Process for purifying an a-keto ester.
- CN Patent No. CN102026955A. (2011). Process for purifying an alpha-keto ester.
-
ACS Publications. (2023, February 1). Improvement of the Ethyl Acetoacetate Preparation Experiment: A Green Chemistry Experiment. Journal of Chemical Education. [Link]
Sources
Optimizing Reformatsky reaction conditions for 5-oxo esters
Optimizing 5-Oxo Ester Transformations
Welcome to the Technical Support Center for optimizing Reformatsky reactions. As an Application Scientist, I have designed this guide to help you master the chemoselective addition of α-halo esters to 5-oxo esters. This guide transcends simple instructions; it provides the causality behind every protocol step, ensuring that your reactions are logically grounded, reproducible, and scalable.
Core Workflow & Mechanistic Pathway
The Reformatsky reaction generates a relatively stable zinc enolate that attacks the electrophilic carbonyl group of the 5-oxo ester, leaving the terminal ester group untouched 1. Below is the self-validating mechanistic workflow.
Mechanistic pathway of the Reformatsky reaction on 5-oxo esters.
Parameter Optimization: Zinc Activation Strategies
A failed Reformatsky reaction is almost invariably tied to poor zinc activation. A passivating zinc oxide (ZnO) layer prevents the necessary oxidative insertion 2. Below is a quantitative breakdown of chemical activation strategies:
| Activation Method | Reagent(s) | Typical Conditions | Causality / Mechanism | Scale-up Suitability |
| Thermal / Visual | I₂ (catalytic) | Reflux in THF (5-10 min) | Disruption of ZnO layer. Iodine color fading acts as a visual indicator of an active surface. | Moderate |
| Halide Scavenging | 1,2-Dibromoethane (DBE) | Reflux in solvent | Ethylene gas evolution dynamically scrubs the Zn(0) surface, exposing pure metal. | High |
| Silyl Cleavage | TMSCl | RT to gentle heat | Chemically strips ZnO and helps solubilize the resulting organozinc intermediates. | High |
| Hydride Reduction | DIBAL-H | 30-40°C controlled | Swiftly reduces surface oxides, providing a rapid and controlled initiation. | Very High |
Standard Operating Procedure (SOP): Zinc-Mediated Addition
This self-validating protocol utilizes continuous addition to control steady-state kinetics, specifically tailored for 5-oxo esters.
Phase 1: Zinc Activation
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel under a steady stream of anhydrous Argon. Causality: Water instantly protonates and destroys the Reformatsky enolate.
-
Add Zinc dust (2.0 eq) and anhydrous THF to the flask to create a slurry.
-
Inject 1,2-Dibromoethane (5 mol%) into the slurry and gently heat to reflux. Observe the evolution of ethylene gas; once gas evolution ceases, the physical scrubbing of the ZnO layer is complete [[2]]().
-
Cool to room temperature, add TMSCl (2 mol%), and stir for 15 minutes to clear residual oxides.
Phase 2: Enolate Generation & Condensation 5. Add the 5-oxo ester substrate (1.0 eq) directly to the activated zinc slurry. 6. Critical Step: Dissolve the α-bromo ester (1.5 eq) in anhydrous THF. Add this solution dropwise via the addition funnel over 1.5 to 2 hours. Causality: A slow addition keeps the instantaneous concentration of the organozinc intermediate low, favoring the cross-reaction with the 5-oxo ester over destructive self-condensation.
Phase 3: Quench and Isolation 7. Monitor the reaction via TLC or LC-MS. Upon total consumption of the 5-oxo ester, cool the flask to 0°C. 8. Quench the reaction carefully with saturated aqueous NH₄Cl or 1M HCl. This protonates the zinc alkoxide intermediate, releasing the final product 3. 9. Filter the biphasic mixture through a pad of Celite to remove unreacted zinc. Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate for purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The reaction fails to initiate despite heating. What is the root cause? A1: The most common failure point is the passivation of the zinc surface. If the outer zinc oxide (ZnO) layer is not effectively breached, the critical oxidative insertion into the carbon-halogen bond cannot trigger 1. Utilizing highly effective activators like DIBAL-H or DBE will resolve this. Furthermore, trace amounts of water act as a hard stop by quenching the enolate as rapidly as it forms 2. Ensure all system components are rigorously dry.
Q2: My β-hydroxy ester yield is heavily compromised by a side product. How do I suppress this? A2: Low yields are frequently driven by competitive self-condensation, known as the Blaise reaction 2. In this scenario, the newly formed Reformatsky enolate attacks another molecule of the unreacted α-bromo ester. You can kinetically favor the desired cross-aldol trajectory by adding the α-bromo ester extremely slowly, thereby starving the enolate of its halogenated precursor and forcing it to react with the 5-oxo ester 3.
Q3: Can I substitute Zinc with Magnesium or Cadmium to force the reaction with sterically hindered 5-oxo esters? A3: No, this substitution will destroy your chemoselectivity. Magnesium is far too electropositive; it will rapidly form a highly reactive Grignard reagent that will unselectively attack both the 5-oxo group and the peripheral ester moieties, producing a complex mixture of unwanted tertiary alcohols 4. Conversely, Cadmium is too unreactive and fails to efficiently form the organometallic intermediate 4. Zinc strikes the necessary balance, permitting enolate generation without the need for a Brønsted base 1.
Q4: I am isolating a lactone instead of my desired acyclic β-hydroxy diester. Is this normal? A4: Yes, this is an incredibly common thermodynamic sink. When performing a Reformatsky addition on a 5-oxo ester, the resulting intermediate possesses a newly formed hydroxyl group structurally poised near an existing ester moiety. Under the standard acidic workup conditions, intramolecular transesterification is highly favored, rapidly cyclizing the molecule into a 6-membered lactone or substituted 2H-pyran-2-one derivative 5.
References
-
BenchChem. Troubleshooting failed Reformatsky reactions with Ethyl 2-bromo-3,3-dimethylbutanoate.2
-
Thieme-Connect. Science of Synthesis: Product Class 3: Pyranones and Pyranthiones (Synthesis from 5-Oxo Esters).5
-
Vedantu. Reformatsky Reaction: Mechanism, Examples & Exam Tips.1
-
Thermo Fisher Scientific. Reformatsky Reaction Summary.3
-
Vaia. Why, in Reformatasky reaction, magnesium or cadmium cannot be used in place of zinc?4
Sources
Validation & Comparative
Resolving Keto-Ester Tautomeric States: A Comparative Guide to ATR vs. Transmission FT-IR Performance
As a Senior Application Scientist in spectroscopic methods, I frequently observe analytical laboratories struggling to accurately quantify the functional groups of complex molecules, particularly when transitioning from legacy techniques to modern instrumentation.
This guide provides an in-depth, authoritative comparison of two primary FT-IR sampling "products" or methodologies—Attenuated Total Reflectance (ATR) FT-IR and Transmission FT-IR —and objectively evaluates their performance in resolving the delicate and closely clustered absorption bands of keto-ester functional groups.
Mechanistic Causality: The Spectroscopic Fingerprint of Keto-Esters
To understand instrument performance, we must first establish the causality behind the specific infrared signatures of our target molecules.
-
The Keto Form: In its standard state, the molecule contains two distinct, independent carbonyls. The ester carbonyl (
) typically absorbs at a higher frequency due to the inductive electron-withdrawing effect of the alkoxy oxygen. The ketone carbonyl absorbs at a slightly lower frequency[1]. -
The Enol Form: When the proton migrates to form an enol, an intramolecular hydrogen bond forms between the hydroxyl group and the remaining ester carbonyl, creating a stable six-membered pseudo-ring[2]. Causality: This hydrogen bond acts as an electron sink, pulling electron density away from the
double bond. This lengthening and weakening of the bond drastically lowers the vibrational energy required, shifting the absorption band downwards by nearly 80-100 [1][2].
Quantitative Spectral Data Summary
Summarized below are the characteristic absorption bands, compiled from validated spectroscopic characterizations[1][2]:
| Functional Group State | Vibrational Mode | Characteristic FT-IR Band ( | Structural Causality |
| Keto Tautomer | Ester | 1733 – 1750 | Inductive effect of -O-R group stiffens the bond. |
| Keto Tautomer | Ketone | 1710 – 1724 | Standard aliphatic ketone resonance. |
| Enol Tautomer | H-Bonded | 1645 – 1650 | Intramolecular H-bonding weakens double bond character. |
| Enol Tautomer | Alkene | 1630 – 1650 | Conjugation within the pseudo-ring structure. |
| Enol Tautomer | ~ 3015 |
Product Comparison: ATR-FTIR vs. Transmission FT-IR
When determining the keto-enol ratio of a synthetic intermediate or a pharmaceutical precursor, the choice of sampling methodology acts as a critical variable.
Transmission FT-IR (The Legacy Standard)
Transmission spectroscopy operates by passing the IR beam completely through the sample (via a KBr pellet, Nujol mull, or capillary thin film).
-
Performance Advantage: It offers the highest possible light throughput and avoids optical distortion, resulting in spectra with theoretically perfect peak positioning relative to established databases[3].
-
Performance Deficit: The act of compressing a sample into a KBr pellet or dissolving it to create a thin film alters the thermodynamic environment. Because keto-enol tautomerism is highly sensitive to pressure and polarity, the sample preparation inherently disrupts the native ratio you are attempting to measure. Furthermore, pure liquid keto-esters often cause signal saturation (complete absorption) in transmission mode, flattening the
peaks and preventing quantitative integration[4].
ATR-FTIR (The Modern Alternative)
ATR-FTIR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave penetrates a few micrometers into the sample placed on the crystal surface[3][4].
-
Performance Advantage: It is a non-destructive, zero-preparation technique. Because pure liquid ethyl acetoacetate can be analyzed directly, the native keto-enol equilibrium is perfectly preserved.
-
Performance Deficit (Anomalous Dispersion): ATR physics dictates that penetration depth is wavelength-dependent. More critically, at frequencies of strong absorption (like the intense keto-ester carbonyl stretches), the refractive index of the sample undergoes a rapid fluctuation known as anomalous dispersion[3]. This alters the critical angle of reflection, causing the peak to artificially shift to lower wavenumbers by 2 to 5
[3][4]. Without algorithmic correction, an analyst might misinterpret this optical shift as a change in hydrogen-bonding strength.
Experimental Workflow: Self-Validating Protocol for Tautomer Quantification
To eliminate instrumental bias, modern laboratories must utilize a self-validating protocol. This methodology forces the experimental design to prove its own accuracy by normalizing target peaks against an internal invariant reference (the
Step 1: Baseline Acquisition
Ensure the FTIR spectrometer is purged with dry nitrogen. Collect a background spectrum using the clean, empty Diamond ATR crystal at a resolution of 4
Step 2: Non-Destructive ATR Sampling (Test Path)
Deposit 2.0
Step 3: Advanced Algorithmic Correction Apply the Advanced ATR Correction algorithm provided by your spectrometer's software suite. You must input the crystal's refractive index (Diamond = 2.4) and an estimated sample refractive index (~1.42 for keto-esters)[4]. This step computationally reverses the anomalous dispersion peak shift, realigning the spectrum with transmission standards.
Step 4: Transmission Control (Validation Path) Prepare a capillary thin film by sandwiching a single drop of the sample between two IR-transparent NaCl plates. Collect the spectrum. Note: Ensure the maximum absorbance of the carbonyl region does not exceed 1.2 AU to avoid detector saturation.
Step 5: Deconvolution and Normalization
Using spectral deconvolution software, isolate the overlapping 1740, 1720, and 1650
Workflow Logic Diagram
Workflow for self-validating FT-IR keto-enol tautomerism analysis.
Conclusion
For resolving the dynamic functional group behaviors of
References
-
Specac Ltd, "FTIR: Transmission vs ATR spectroscopy | Animated Guides", Specac,[Link]
-
SciSpace, "Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy", SciSpace,[Link]
-
ResearchGate Community, "What is the FT-IR frequency range for an active methylene group in an ethyl acetoacetate compound?", ResearchGate,[Link]
-
Kurajica, S., "A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on
-Diketones and -Ketoesters", Chemical and Biochemical Engineering Quarterly (FKIT), [Link]
Sources
A Comparative Guide to Purity Validation and Elemental Analysis Data for Ethyl 6-methyl-5-oxoheptanoate
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Purity validation protocols, orthogonal analytical comparisons, and elemental analysis of C₁₀H₁₈O₃.
Executive Summary
In organic synthesis and drug development, relying on a single analytical technique to establish compound identity and purity can mask hidden impurities. Ethyl 6-methyl-5-oxoheptanoate (CAS: 24071-98-5), a functionalized ketoester utilized as a critical chemical intermediate[1], requires robust validation before downstream biological or synthetic deployment.
This guide objectively compares three orthogonal validation techniques—Combustion Elemental Analysis (CHNO) , Quantitative ¹H NMR (qHNMR) , and High-Resolution Mass Spectrometry (LC-HRMS) . By examining the causality behind experimental choices, this document provides self-validating protocols to guarantee the scientific integrity of your analytical data.
Analytical Performance Comparison
Historically, CHNO Elemental Analysis has been the gold standard for bulk empirical formula confirmation, widely mandated by premier chemical journals (e.g., ACS guidelines)[2]. However, traditional elemental analysis cannot differentiate between target molecules and isobaric impurities. Therefore, modern pharmaceutical characterization demands a comparative, multi-faceted approach.
Quantitative Data Matrix
To accurately validate this compound (Molecular Formula: C₁₀H₁₈O₃; Exact Mass: 186.1256 Da; Molecular Weight: 186.25 g/mol ), the following target parameters must be cross-referenced across techniques:
| Analytical Parameter | Combustion EA (CHNO) | LC-HRMS (ESI+) | Quantitative NMR (qNMR) |
| Primary Readout | %C, %H, %O mass composition | Exact parent ion mass (m/z) | Absolute mass fraction (% w/w) |
| Theoretical Target | C: 64.49%, H: 9.74%, O: 25.77% | [M+H]⁺ = 187.1329 | > 98.0% purity[3] |
| Regulatory Variance | ±0.4% discrepancy limit[2] | < 5 ppm mass error[2] | ±0.1% assay precision[4] |
| Destructive Assay? | Yes | Yes | No (Sample is fully recoverable) |
| Performance Edge | Ideal for confirming bulk stoichiometry and complete combustion of organics. | Unparalleled sensitivity for trace structural and isobaric impurities. | Universal detector; quantifies water, solvents, and inorganic residues[4]. |
Mechanistic Workflows and Logical Relationships
The choice of analytical technique dictates the level of purity assurance achieved. The decision matrix below illustrates the logical divergence in validation strategies depending on the presence of hidden contaminants (such as silica gel or inorganic salts), which often escape chromatographic detection[4].
Decision matrix for selecting orthogonal analytical purity validation techniques.
Self-Validating Experimental Protocols
A robust experimental protocol must explain the causality of its steps. The following methodologies are engineered as self-validating systems to prevent systemic instrument drift or sample preparation errors.
Protocol A: High-Precision CHNO Combustion Analysis
Combustion analysis relies on the flash oxidation of the sample, converting elements into quantifiable gaseous compounds (CO₂, H₂O, N₂, SO₂)[5].
Mechanistic workflow of CHNO combustion elemental analysis.
Step-by-Step Methodology:
-
Instrument Calibration (Self-Validation Loop): Run three blank capsules to establish a stable baseline. Next, perform a bracketing calibration using a Certified Reference Material (CRM), such as Acetanilide.
-
Causality: Running a CRM of known elemental composition calibrates the Thermal Conductivity Detector (TCD) response factors, converting raw electrical signals into accurate mass percentages[6].
-
-
Sample Encapsulation: Precisely weigh 1.50 to 2.00 mg of this compound using a microbalance into a pure Tin (Sn) capsule.
-
Causality: Tin is explicitly selected over aluminum because tin undergoes highly exothermic oxidation during flash combustion. This temporarily elevates the local capsule temperature to ~1800°C, preventing soot formation and ensuring complete mineralization of the carbon skeleton into CO₂[5].
-
-
Combustion & Reduction: Introduce the capsule into the 1000°C combustion furnace under a stream of pure O₂. The resulting gases pass through a copper reduction tube.
-
Causality: The copper zone reduces any transient nitrogen oxides (NOx) to N₂ and completely sequesters excess O₂, ensuring the GC column only receives pure analyte gases.
-
-
Data Verification: For C₁₀H₁₈O₃, valid experimental results must yield a carbon mass percentage between 64.09% and 64.89% (Target 64.49% ± 0.4%). If the sample falls outside this bound, incomplete purification is verified[2].
Protocol B: Absolute Purity via Quantitative ¹H NMR (qHNMR)
While CHNO analysis proves basic stoichiometric ratios, qNMR acts as a universal detector, capturing non-chromatophoric and inorganic impurities (like residual silica) that combustion might obscure[4].
Step-by-Step Methodology:
-
Internal Calibrant Selection: Weigh exactly 5.0 mg of the target this compound and exactly 2.0 mg of a high-purity internal calibrant (IC), such as Dimethyl sulfone (DMSO₂, 99.4% purity)[4].
-
Causality: The IC provides a rigorously known proton concentration. Comparing the integrated area of the target's unique proton signals against the IC yields a mathematically absolute mass fraction.
-
-
Solvation: Dissolve the mixture in 600 µL of CDCl₃. Ensure the solution is visually homogeneous.
-
Causality: Deuterated solvents are mandated to prevent solvent proton signals from swamping the ketoester's structural peaks.
-
-
NMR Acquisition (Critical Parameter Control): Run the ¹H NMR experiment with a 90° excitation pulse and a uniquely prolonged relaxation delay (D1). Ensure D1 is set to ≥ 5 × T₁ (where T₁ is the longest longitudinal relaxation time of the analyzed protons).
-
Causality: In standard structural NMR, short D1 times are used for speed, but this causes incomplete spin relaxation. Enforcing D1 ≥ 5*T₁ ensures >99.3% equilibrium magnetization recovery, completely eliminating quantitative integration discrepancies[4].
-
-
Data Calculation: Calculate absolute purity using the mass ratios, molar masses, and integrated signal areas. A result >98.0% validates the compound for rigorous in vitro assays[3].
Conclusion
Validating the purity and structure of this compound requires an interplay of specialized techniques. Combustion elemental analysis establishes foundational trust in empirical constitution[2], but it must be supplemented. HRMS secures the molecular weight against hidden structural isomers, while qNMR guarantees the absolute mass percentage unaffected by non-organic "dark matter" like salts or water[4]. Adhering to the self-validating protocols outlined above ensures unassailable data integrity for subsequent chemical publications and downstream pharmacology.
References
-
PubChem - this compound | C10H18O3 | CID 13412967. Available at:[Link][1]
-
National Institutes of Health (NIH - PMC) - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available at:[Link][4]
-
National Institutes of Health (NIH - PMC) - An International Study Evaluating Elemental Analysis. Available at:[Link][2]
-
Elementar - Elemental analysis: operation & applications. Available at:[Link][5]
-
ResearchGate - Elemental analysis: an important purity control but prone to manipulations. Available at:[Link][6]
Sources
- 1. This compound | C10H18O3 | CID 13412967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elemental analysis: operation & applications - Elementar [elementar.com]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
